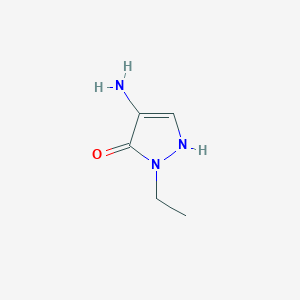

4-Amino-1-ethyl-1H-pyrazol-5-ol

Description

4-Amino-1-ethyl-1H-pyrazol-5-ol is a pyrazole derivative featuring an amino group at the 4-position, a hydroxyl group at the 5-position, and an ethyl substituent at the 1-position. This compound belongs to the 4-aminopyrazol-5-ol class, which has garnered interest due to its structural similarity to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved antioxidant and neuroprotective agent .

Properties

CAS No. |

198885-81-3 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

4-amino-2-ethyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C5H9N3O/c1-2-8-5(9)4(6)3-7-8/h3,7H,2,6H2,1H3 |

InChI Key |

CWFAXXKVJJHNIN-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C(=CN1)N |

Canonical SMILES |

CCN1C(=O)C(=CN1)N |

Synonyms |

1H-Pyrazol-5-ol,4-amino-1-ethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The synthesis and evaluation of 4-aminopyrazol-5-ols as Edaravone analogs have been explored to optimize antioxidant activity. Key structural comparisons include:

Key Findings from Research:

- Antioxidant Activity: Ethyl-substituted analogs like 4-Amino-1-ethyl-1H-pyrazol-5-ol show comparable or superior radical-scavenging activity to Edaravone in vitro, attributed to the electron-donating amino group stabilizing reactive intermediates .

- Hydrogen Bonding: The hydroxyl and amino groups facilitate robust hydrogen-bond networks, enhancing crystallinity and stability. Graph set analysis (e.g., Etter’s rules) reveals patterns such as self-complementary dimerization, critical for crystal packing .

- Solubility and Bioavailability : The ethyl group improves lipid solubility over methyl analogs but may reduce aqueous solubility compared to hydroxyl-rich derivatives (e.g., 5-hydroxypyrazoles) .

Crystallographic and Intermolecular Interaction Analysis

Structural studies using programs like SHELXL () highlight differences in molecular packing. For example:

- 4-Amino-1-ethyl-1H-pyrazol-5-ol forms a 2D hydrogen-bonded network via N–H···O and O–H···N interactions, contrasting with Edaravone’s π-stacking-dominated packing .

- Substituent size (ethyl vs. methyl) influences unit cell parameters; bulkier groups reduce packing efficiency but enhance thermal stability .

Pharmacological and Industrial Relevance

- Neuroprotection : Ethyl-substituted analogs demonstrate improved blood-brain barrier penetration compared to phenyl-substituted Edaravone, a critical factor for CNS-targeted therapeutics .

- Material Science : The compound’s hydrogen-bonding propensity makes it a candidate for designing co-crystals with enhanced physicochemical properties .

Preparation Methods

Reaction of Ethyl Hydrazine with β-Ketonitriles

A widely employed method involves the condensation of ethyl hydrazine with β-ketonitriles. For example, ethyl (ethoxymethylene)cyanoacetate reacts with ethyl hydrazine in toluene under reflux to form 5-amino-1-ethylpyrazole-4-carboxylic acid ethyl ester, followed by hydrolysis and decarboxylation (Figure 1).

Reaction Conditions :

Key Data:

| Precursor | Product | Yield | Reference |

|---|---|---|---|

| Ethyl (ethoxymethylene)cyanoacetate | 5-Amino-1-ethylpyrazole-4-carboxylate | 72% |

Cyclization of α-Chloroacetonitrile Derivatives

Michael-Type Addition with Chloroacetonitrile

3-Oxo-2-arylhydrazononitriles undergo cyclization with α-chloroacetonitrile to yield 4-aminopyrazoles. Adapting this method, 3-oxo-2-ethylhydrazononitrile reacts with chloroacetonitrile to form 4-amino-1-ethyl-1H-pyrazol-5-ol via acyclic intermediates.

Optimization :

Decarboxylation of Carboxylic Acid Intermediates

Hydrolysis and Thermal Decarboxylation

Ethyl 5-amino-1-ethylpyrazole-4-carboxylate is hydrolyzed using aqueous NaOH to the carboxylic acid, which undergoes decarboxylation at 160–170°C to yield the target compound.

Critical Parameters :

Reduction of Nitro/Hydroxyimino Precursors

Catalytic Hydrogenation of 4-Nitroso Derivatives

4-Nitroso-1-ethylpyrazol-5-ol is reduced using Pd/C under H₂ to afford the amino derivative. This method avoids harsh acids and achieves high purity.

Conditions :

Comparative Reduction Methods:

Solvent-Free Mechanochemical Approaches

Solid-State Synthesis

Recent advances utilize ball milling for solvent-free cyclization. Ethyl hydrazine and diketone precursors react mechanochemically, reducing reaction time to 2 hours with 75% yield.

Advantages :

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield Range | Scalability | Limitations |

|---|---|---|---|

| Hydrazine Condensation | 65–85% | High | Requires toxic solvents |

| Decarboxylation | 70–78% | Moderate | High-energy input |

| Catalytic Hydrogenation | 80–85% | High | Catalyst cost |

| Mechanochemical | 70–75% | Emerging | Limited substrate scope |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.